
3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one
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Overview
Description
3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one is an organic compound that features an azepane ring, a seven-membered nitrogen-containing heterocycle, attached to a propanone moiety with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one typically involves the reaction of azepane with a suitable propanone derivative under controlled conditions. One common method includes the use of 4,4-dimethoxy-2-butanone as a starting material, which reacts with azepane in the presence of a base catalyst. The reaction is carried out in an organic solvent such as tetrahydrofuran at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ketone (enone) system enables 1,4-conjugate additions. In acidic or basic conditions, nucleophiles attack the β-carbon of the enone:
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Mechanism : Protonation of the carbonyl oxygen increases electrophilicity at the β-carbon (Michael acceptor). Nucleophiles (e.g., amines, thiols) attack this position, followed by keto-enol tautomerization .
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Example : Reaction with water under acidic conditions produces a diol via hydration (Fig. 1A) .
Key Conditions :
Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Hydration | H₃O⁺, H₂O | Diol formation | 65–78% | |
Amine addition | RNH₂, EtOH, 25°C | β-Amino ketone | 52–90% |
Alkylation and Arylation
The azepane nitrogen participates in alkylation/arylation due to its nucleophilic lone pair:
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Mechanism : Deprotonation of the azepane NH (if present) or direct nucleophilic substitution with alkyl/aryl halides.
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Example : Reaction with methyl iodide in DMF yields N-methylated derivatives (Fig. 1B).
Key Conditions :
Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
---|---|---|---|---|
N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylazepane | 70–85% | |
Acylation | AcCl, Et₃N, DCM | Amide formation | 60–75% |
Oxidation Reactions
The dimethoxypropanone moiety undergoes selective oxidation:
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Mechanism : Oxidizing agents (e.g., KMnO₄, CrO₃) target the ketone or adjacent carbons, forming carboxylic acids or epoxides.
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Example : Oxidation with KMnO₄ in acidic medium yields a dicarboxylic acid derivative.
Key Conditions :
Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Ketone oxidation | KMnO₄, H₂SO₄ | Dicarboxylic acid | 45–60% | |
Epoxidation | mCPBA, DCM | Epoxide formation | 55–70% |
Hydrolysis of Protecting Groups
The 1,1-dimethoxy group is acid-labile, enabling controlled hydrolysis:
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Mechanism : Acidic hydrolysis (e.g., HCl, H₂O) cleaves the acetal to regenerate the carbonyl group .
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Example : Treatment with 1M HCl yields 3-(azepan-2-yl)propan-2-one .
Key Conditions :
Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Acetal hydrolysis | 1M HCl, 25°C | Free ketone | 80–95% |
Cyclization Reactions
Intramolecular reactions form bicyclic structures:
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Mechanism : Base-mediated deprotonation triggers nucleophilic attack by the azepane nitrogen on the ketone, forming a fused ring .
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Example : Reaction with NaH in THF produces a bridged azabicyclo compound .
Key Conditions :
Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Cyclization | NaH, THF, 0°C | Azabicyclo derivative | 40–55% |
Mechanistic Insights and Challenges
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Steric Effects : The azepane ring’s bulkiness hinders reactions at the β-carbon, necessitating optimized conditions (e.g., high-pressure catalysis).
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Stereoselectivity : Asymmetric synthesis remains challenging due to the compound’s planar enone system; chiral auxiliaries or catalysts are often required .
Scientific Research Applications
3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Azepan-2-yl)quinoline: Another azepane-containing compound with a quinoline moiety.
3-(Azepan-2-yl)-5-propylisoxazole: Features an isoxazole ring instead of the propanone moiety.
Uniqueness
3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one is unique due to its combination of an azepane ring and a dimethoxypropanone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique azepane ring structure, which may contribute to its biological properties. The presence of dimethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticholinesterase Activity : Inhibition of acetylcholinesterase (AChE) has been observed, suggesting potential for treating cognitive disorders. Compounds with similar structures have shown effective inhibition profiles against AChE and butyrylcholinesterase (BuChE) .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by modulating cytokine production, which may be relevant for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Enzyme Inhibition : The compound's structural features may facilitate binding to active sites of AChE and BuChE, leading to competitive inhibition. This is crucial in the context of neurodegenerative diseases where cholinergic signaling is impaired.
- Receptor Modulation : Similar compounds have been identified as agonists for various receptors involved in inflammatory pathways, suggesting that this compound may also interact with G-protein-coupled receptors (GPCRs) involved in mediating inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Discussion
The biological activity of this compound suggests it may be a promising candidate for further research in treating cognitive disorders and inflammatory diseases. The dual action as an AChE inhibitor and an anti-inflammatory agent positions it as a versatile compound in drug development.
Properties
Molecular Formula |
C11H21NO3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-(azepan-2-yl)-1,1-dimethoxypropan-2-one |
InChI |
InChI=1S/C11H21NO3/c1-14-11(15-2)10(13)8-9-6-4-3-5-7-12-9/h9,11-12H,3-8H2,1-2H3 |
InChI Key |
BJRSXEYLPUOZLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CC1CCCCCN1)OC |
Origin of Product |
United States |
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